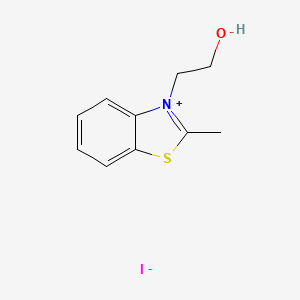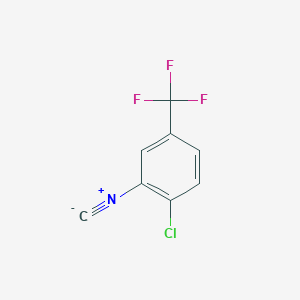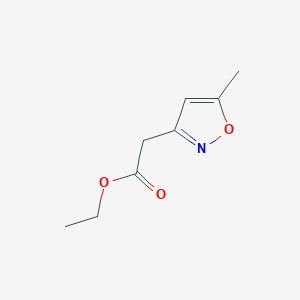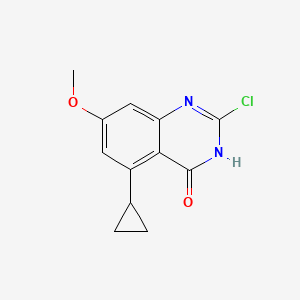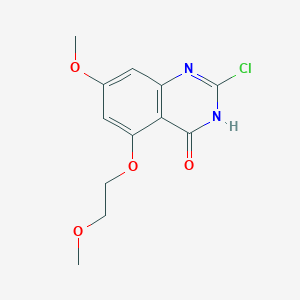
2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one
説明
2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one, also known as CCMBQ, is a synthetic compound that has gained significant attention in scientific research due to its pharmacological properties. CCMBQ is a quinazolinone derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
作用機序
2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one exerts its pharmacological effects through various mechanisms. 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell proliferation and survival. 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one has also been shown to activate the extrinsic and intrinsic apoptotic pathways, leading to the induction of apoptosis in cancer cells. In addition, 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one has been shown to have various biochemical and physiological effects. 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one has been shown to reduce the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, and increase the expression of pro-apoptotic proteins, such as Bax and Bak. 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one has also been shown to reduce the expression of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one has several advantages for lab experiments. 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one has been shown to have high potency and selectivity for its pharmacological targets, making it a useful tool for studying various signaling pathways. 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one has also been shown to have low toxicity and good solubility, making it suitable for in vitro and in vivo experiments. However, 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one has some limitations for lab experiments. 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one has poor stability in aqueous solutions, requiring careful handling and storage. 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one also has limited availability and high cost, making it difficult for some researchers to obtain.
将来の方向性
There are several future directions for 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one research. 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one could be further studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one could also be studied for its potential synergistic effects with other drugs or compounds. In addition, 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one could be modified to improve its pharmacological properties, such as stability and selectivity. Finally, 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one could be studied for its potential toxicity and pharmacokinetic properties in preclinical and clinical studies.
Conclusion:
In conclusion, 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one is a synthetic compound that has gained significant attention in scientific research due to its pharmacological properties. 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one has been synthesized through various methods, and its mechanism of action has been studied extensively. 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one has potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one has several advantages for lab experiments, but also has some limitations. There are several future directions for 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one research, including further studies on its potential therapeutic applications and modification to improve its pharmacological properties.
科学的研究の応用
2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one has been studied for its potential neuroprotective effects in models of Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
2-chloro-5-cyclobutyloxy-7-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-18-8-5-9-11(12(17)16-13(14)15-9)10(6-8)19-7-3-2-4-7/h5-7H,2-4H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPXEAYTJZRXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC3CCC3)C(=O)NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



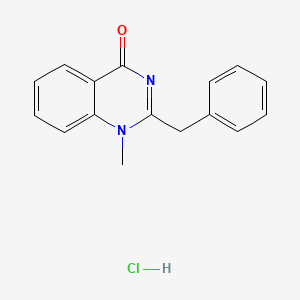

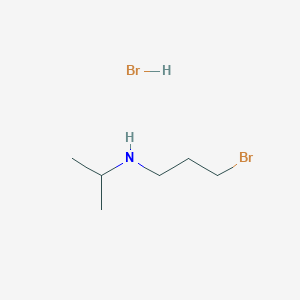
![6-Amino-3,7-Dihydro-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B3274041.png)
![2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol](/img/structure/B3274051.png)


